molecular formula C13H20O B14349362 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one CAS No. 92891-73-1

1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one

Cat. No.: B14349362
CAS No.: 92891-73-1
M. Wt: 192.30 g/mol
InChI Key: CSGMJGFVSRXFIU-UHFFFAOYSA-N
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Description

1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including organic synthesis and industrial production. The compound’s structure features a bicyclo[3.1.1]heptane ring system with three methyl groups and a propanone group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one typically involves the use of starting materials such as α-pinene. One common method is the fractional distillation of turpentine under reduced pressure to obtain α-pinene, which can then be further processed to produce the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale distillation and purification processes. The use of advanced distillation techniques ensures the high purity and yield of the final product. The process may also involve the use of catalysts to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, ozone, and various reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

Major products formed from these reactions include carvacrol and other oxygenated derivatives . These products have significant applications in various industries, including pharmaceuticals and perfumery.

Scientific Research Applications

1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, leading to specific biological effects. For example, its oxidation products can act as signaling molecules in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one is unique due to its specific arrangement of methyl groups and the presence of a propanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

92891-73-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-(2,6,6-trimethyl-3-bicyclo[3.1.1]hept-2-enyl)propan-1-one

InChI

InChI=1S/C13H20O/c1-5-12(14)10-6-9-7-11(8(10)2)13(9,3)4/h9,11H,5-7H2,1-4H3

InChI Key

CSGMJGFVSRXFIU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C2CC(C1)C2(C)C)C

Origin of Product

United States

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